

Computational Reactivity of 3,5-Dichlorophenylboronic Acid: A Comparative Guide

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Compound of Interest

Compound Name: 3,5-Dichlorophenylboronic acid

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For researchers, scientists, and drug development professionals, understanding the reactivity of substituted phenylboronic acids is crucial for optimizing reaction conditions and designing novel synthetic pathways. This guide provides a comparative analysis of the computational studies on the reactivity of **3,5-Dichlorophenylboronic acid**, placing it in context with other substituted phenylboronic acids.

Comparative Analysis of Reactivity Parameters

The reactivity of phenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing groups, such as the chlorine atoms in **3,5-dichlorophenylboronic acid**, are known to increase the acidity (lower pKa) of the boronic acid.^[1] This enhanced acidity can facilitate the formation of the boronate species, a key step in many cross-coupling reactions.

Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic properties that govern reactivity. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in understanding the kinetic stability and chemical reactivity of these compounds.^[2] A smaller HOMO-LUMO gap generally indicates higher reactivity.

Below is a summary of calculated acidity (pKa) and frontier molecular orbital energies for **3,5-Dichlorophenylboronic acid** compared to other relevant phenylboronic acids.

Table 1: Comparison of Calculated Acidity and Frontier Molecular Orbital Energies

Phenylboronic Acid Derivative	Substituents	Calculated pKa	HOMO (eV)	LUMO (eV)	HOMO-LUMO Gap (eV)
Phenylboronic Acid	H	8.8-9.2	-9.6	-1.1	8.5
4-Methylphenylboronic Acid	4-CH ₃ (EDG)	~9.2	-9.2	-0.9	8.3
4-Methoxyphenylboronic Acid	4-OCH ₃ (EDG)	~9.3	-8.9	-0.8	8.1
4-Fluorophenylboronic Acid	4-F (EWG)	~8.4	-9.8	-1.3	8.5
3,5-Dichlorophenylboronic Acid	3,5-Cl ₂ (EWG)	~7.6	-10.1	-2.0	8.1
4-Nitrophenylboronic Acid	4-NO ₂ (strong EWG)	~7.1	-10.5	-2.8	7.7

Note: The values presented are representative and may vary depending on the computational method and basis set used. EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and phenylboronic acids are key reagents. A typical experimental setup is as follows:

- To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), **3,5-dichlorophenylboronic acid** (1.2 mmol), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.03 mmol), and a base, for instance, K_2CO_3 (2.0 mmol).
- Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v, 5 mL).
- Heat the reaction mixture with stirring at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-24 hours), monitoring the reaction progress by a suitable technique like TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

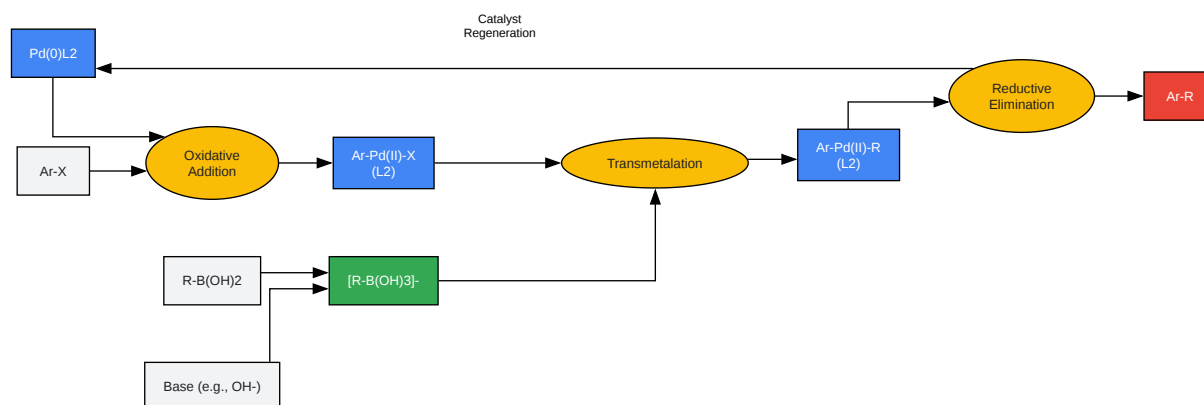
Computational Methodology

Computational studies on the reactivity of phenylboronic acids are frequently performed using Density Functional Theory (DFT).

- **Geometry Optimization:** The molecular structures of the reactants, transition states, intermediates, and products are optimized using a specific DFT functional, such as B3LYP, in conjunction with a basis set, for instance, 6-311++G(d,p).^{[3][4][5]}
- **Frequency Calculations:** Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency).
- **Energetics:** Single-point energy calculations are often carried out with a larger basis set to obtain more accurate electronic energies.

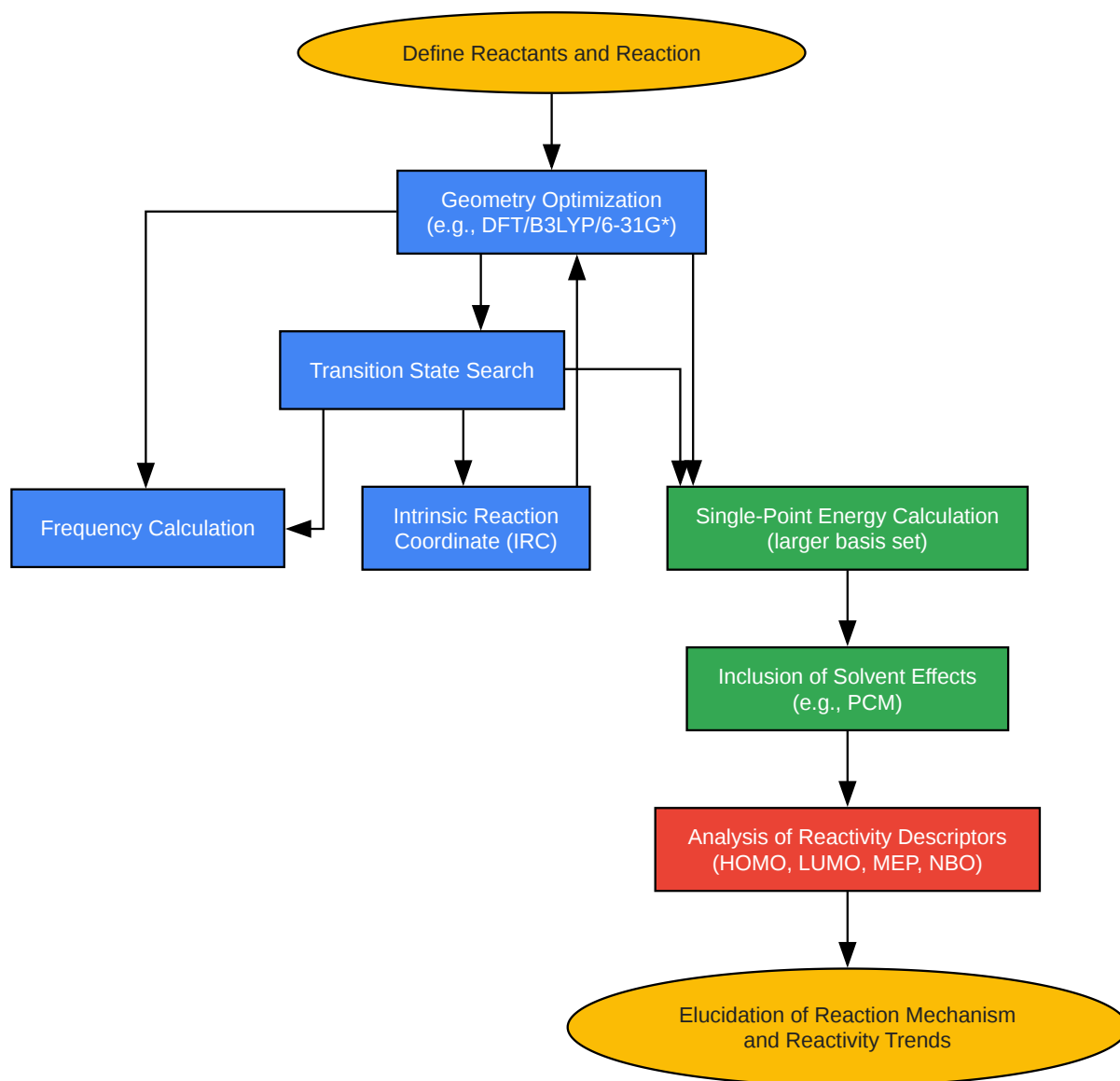
- Solvation Effects: The influence of the solvent is typically incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
- Reactivity Descriptors: Various electronic properties, including HOMO and LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) charges, are calculated to analyze the reactivity.^[1]

Visualizations



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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